molecular formula C11H17N3O B1491310 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 2098046-56-9

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No. B1491310
CAS RN: 2098046-56-9
M. Wt: 207.27 g/mol
InChI Key: ARRGJUIUIRIEAS-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine, also known as CPMT, is a small molecule that has been widely studied for its various applications in both synthetic and medicinal chemistry. CPMT is a cyclopropylmethylated derivative of the pyrano[4,3-c]pyrazol-3-yl ring system and is a member of the pyrano[4,3-c]pyrazol-3-yl family of compounds. CPMT is a versatile compound that has been used in a variety of synthetic and medicinal chemistry applications.

Scientific Research Applications

Antimicrobial Activity

Pyrano[2,3-c]pyrazoles, a class of compounds related to the one you’re interested in, have been found to exhibit significant antimicrobial activity. For instance, certain synthesized pyrano[2,3-c]pyrazoles displayed significant antimicrobial activity against Staphylcococcus aureus .

Anthelmintic Activity

Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives, which share a similar structure to the compound , have been studied for their anthelmintic properties. Some of these compounds altered the development of the model nematode, Caenorhabditis elegans .

Synthesis of Other Compounds

The compound could potentially be used in the synthesis of other complex compounds. For instance, pyrano[2,3-c]pyrazoles have been synthesized from related compounds using iodine-mediated oxidative cyclization .

4. Potential Inhibitor of Human Chk1 Kinase One of the pyranopyrazoles was found to be a potential inhibitor of human Chk1 kinase . This suggests that the compound you’re interested in might also have potential applications in this area.

Biological Properties

The pyranopyrazoles (pyrazole analog of flavonoids) have been reported to exhibit interesting biological properties such as analgesic, anti-inflammatory, molluscicidal, fungicidal, and cytotoxicity .

properties

IUPAC Name

[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRGJUIUIRIEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 5
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 6
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

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